

The Role of 15-Lipoxygenase-1 in Ferroptosis: A Technical Guide

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Compound of Interest

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Executive Summary

Ferroptosis, a regulated form of iron-dependent cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts. Central to the execution of this cell death pathway is the enzyme 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15. This technical guide provides a comprehensive overview of the core role of 15-LOX-1 in ferroptosis, detailing its mechanism of action, its place in cellular signaling pathways, and its significance as a therapeutic target. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and pathways to facilitate a deeper understanding and guide future research and drug development efforts in this burgeoning field.

The Central Role of 15-LOX-1 in Ferroptosis

15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs). In the context of ferroptosis, its primary and most critical function is the peroxidation of PUFAs esterified in phosphatidylethanolamines (PEs), a major component of cellular membranes.

The 15-LOX-1/PEBP1 Complex: A Master Regulator

A pivotal discovery in the field was the identification of the complex between 15-LOX-1 and Phosphatidylethanolamine-Binding Protein 1 (PEBP1) as the key enzymatic entity driving ferroptosis.[1][2] While 15-LOX-1 can oxygenate free PUFAs, its association with PEBP1 dramatically alters its substrate specificity, enabling it to efficiently peroxidize PUFA-containing PEs within the membrane.[2] This complex formation is a critical initiating event in the ferroptotic cascade.

The interaction between 15-LOX-1 and PEBP1 is thought to facilitate the extraction of the PUFA tail of PE from the membrane bilayer and its presentation to the catalytic iron center of 15-LOX-1.[1][3] Molecular modeling studies suggest that PEBP1 binding induces a conformational change in 15-LOX-1, opening a channel for the phospholipid substrate to access the active site.[1][3]

Generation of the "Death Signal": 15-HpETE-PE

The primary product of the 15-LOX-1/PEBP1 complex's activity on arachidonic acid-containing PE (AA-PE) is 15-hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (15-HpETE-PE).[4][5] This lipid hydroperoxide is considered a potent "death signal" in ferroptosis. The accumulation of 15-HpETE-PE and other lipid peroxides leads to a loss of membrane integrity, increased permeability, and eventual cell rupture. The 15-LOX-1/PEBP1 complex can also generate 12-HpETE-PE, though at a lower ratio.[6]

Signaling Pathways Involving 15-LOX-1 in Ferroptosis

The activity of 15-LOX-1 is embedded within a complex network of signaling pathways that regulate cellular susceptibility to ferroptosis. These pathways involve a delicate balance between pro-ferroptotic lipid peroxidation and anti-ferroptotic antioxidant systems.

Upstream Regulation of ALOX15 Expression and Activity

The expression of the ALOX15 gene is subject to transcriptional and epigenetic regulation, making it a key control point for ferroptosis sensitivity.

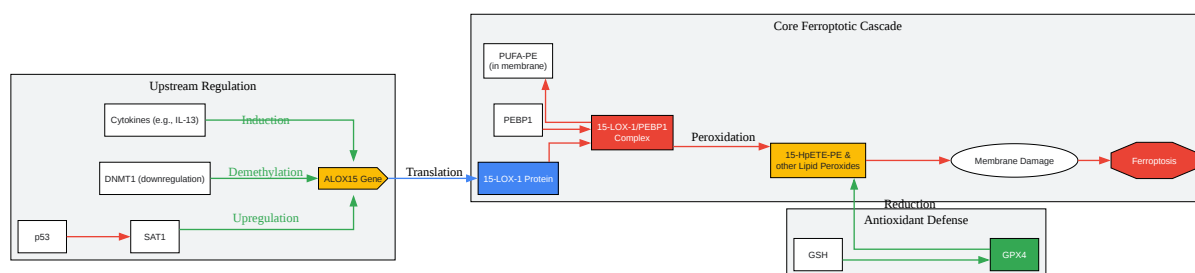
- p53: The tumor suppressor p53 has a dual role in regulating ferroptosis. It can promote ferroptosis by repressing the expression of SLC7A11, a key component of the

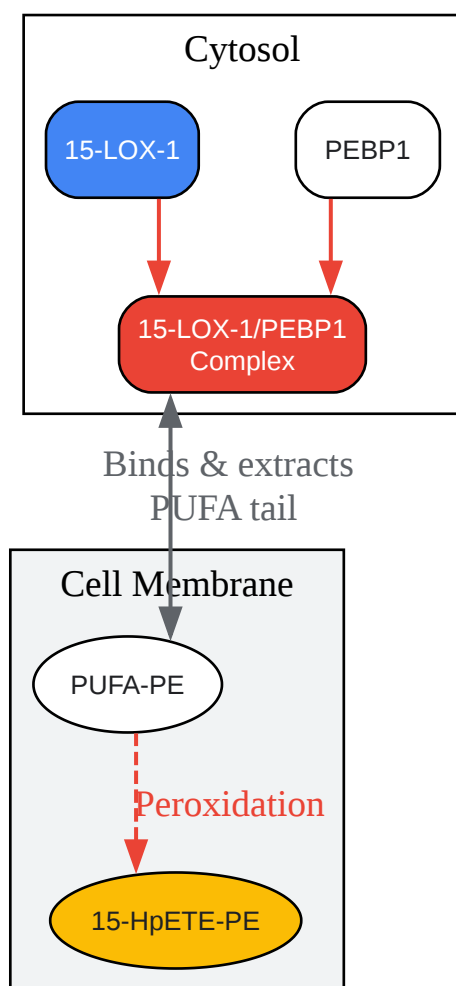
cystine/glutamate antiporter, thereby limiting the synthesis of the antioxidant glutathione (GSH).[6] Concurrently, p53 can upregulate the expression of spermidine/spermine N1-acetyltransferase 1 (SAT1), which has been shown to increase ALOX15 expression and promote ferroptosis.[7][8]

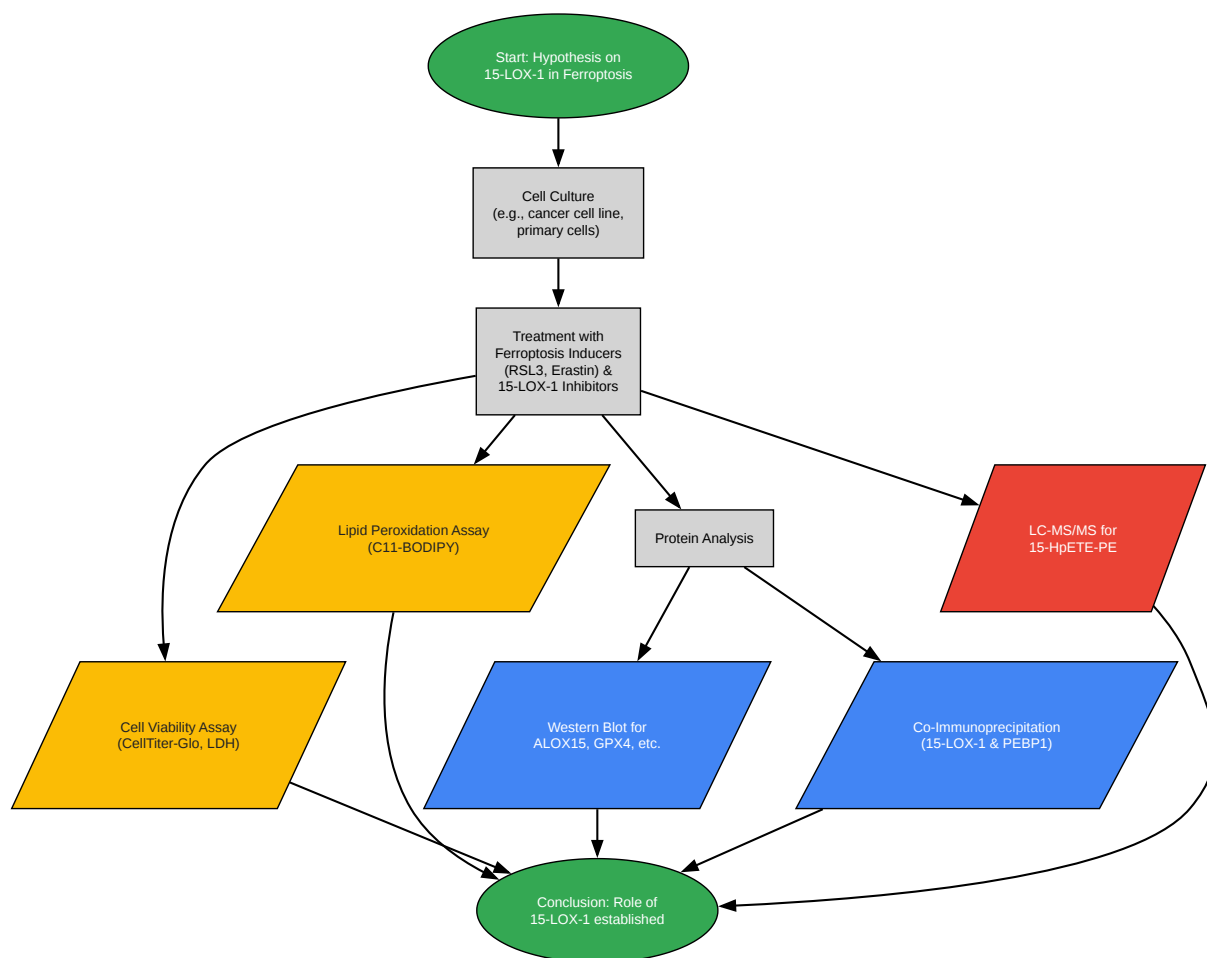
- **Epigenetic Regulation:** DNA methylation plays a role in controlling ALOX15 expression. For instance, the DNA methyltransferase 1 (DNMT1) can be downregulated by certain compounds, leading to demethylation and increased expression of ALOX15, thereby promoting ferroptosis in hepatic stellate cells.[9]
- **Cytokines:** Pro-inflammatory cytokines like Interleukin-13 (IL-13) can induce the expression of 15-LOX-1 in airway epithelial cells, linking inflammation to ferroptosis susceptibility.[10]

The Core Ferroptotic Pathway

The central axis of the 15-LOX-1-driven ferroptosis pathway can be summarized as follows:







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